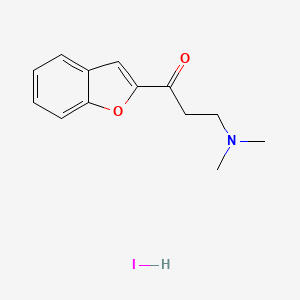
1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide, also known as Benzofury or 6-APB, is a synthetic drug that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Benzofury is known to produce euphoria, increased sociability, and empathy, which has led to its use in recreational settings. However, it is important to note that the use of Benzofury is illegal in many countries, and its effects on the human body are not well understood.
Mécanisme D'action
1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide acts on the central nervous system by stimulating the release of serotonin, dopamine, and norepinephrine. It is believed to act as a serotonin receptor agonist, which leads to increased levels of serotonin in the brain. This increase in serotonin is responsible for the drug's psychoactive effects, including euphoria, increased sociability, and empathy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, which can lead to cardiovascular problems. This compound has also been shown to cause hyperthermia, which can be life-threatening in some cases. In addition, this compound has been found to cause damage to the serotonin-producing cells in the brain, which can lead to long-term neurological problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin in the brain. However, this compound is also a psychoactive substance that can produce unpredictable effects, which can make it difficult to interpret experimental results. In addition, the use of this compound in lab experiments is restricted due to its legal status in many countries.
Orientations Futures
There are several future directions for research on 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide. One area of interest is the development of new drugs that target serotonin receptors in the brain. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Finally, there is a need for further research into the potential therapeutic uses of this compound, particularly in the treatment of mood disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it has potential as a research tool in the field of neuroscience, its use is restricted due to its legal status in many countries. Further research is needed to fully understand the biochemical and physiological effects of this compound on the body, as well as its potential therapeutic uses.
Méthodes De Synthèse
1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide is synthesized through a multi-step process that involves the reaction of 2-amino-1-(benzofuran-2-yl)propan-1-one with dimethylamine and subsequent hydroiodide salt formation. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide has shown potential as a research tool in the field of neuroscience. It has been used in studies investigating the role of serotonin receptors in the brain and their relationship with mood and behavior. This compound has also been used in studies investigating the effects of psychoactive substances on the brain and behavior.
Propriétés
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.HI/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13;/h3-6,9H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYZDFFYPQZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC2=CC=CC=C2O1.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)
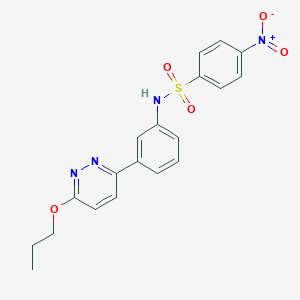
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)
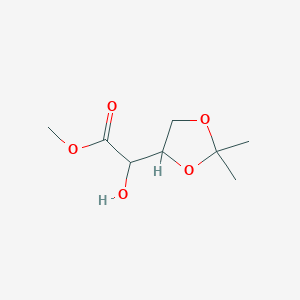
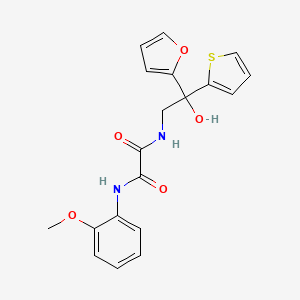
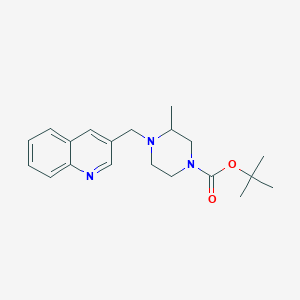
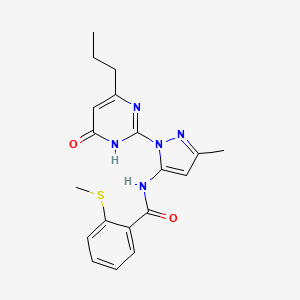
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
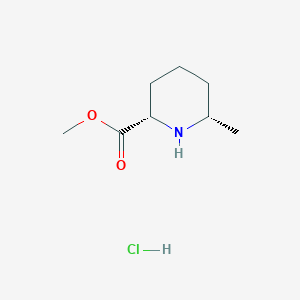

![4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether](/img/structure/B2624027.png)


